3-(cyclopropylmethoxy)-1-(2,4-dimethylbenzoyl)pyrrolidine
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Overview
Description
3-(cyclopropylmethoxy)-1-(2,4-dimethylbenzoyl)pyrrolidine is a synthetic organic compound characterized by its unique molecular structure This compound features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a 2,4-dimethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-1-(2,4-dimethylbenzoyl)pyrrolidine typically involves multi-step organic reactions. One common approach is the reaction of a pyrrolidine derivative with cyclopropylmethanol in the presence of a suitable base to form the cyclopropylmethoxy group. This intermediate is then reacted with 2,4-dimethylbenzoyl chloride under Friedel-Crafts acylation conditions to introduce the benzoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethoxy)-1-(2,4-dimethylbenzoyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(cyclopropylmethoxy)-1-(2,4-dimethylbenzoyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethoxy)-1-(2,4-dimethylbenzoyl)pyrrolidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylbenzoyl)pyrrolidine
- 3-(Cyclopropylmethoxy)pyrrolidine
- 1-(2,4-Dimethylbenzoyl)pyrrolidine
Uniqueness
3-(cyclopropylmethoxy)-1-(2,4-dimethylbenzoyl)pyrrolidine is unique due to the presence of both the cyclopropylmethoxy and 2,4-dimethylbenzoyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these characteristics are desired.
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-12-3-6-16(13(2)9-12)17(19)18-8-7-15(10-18)20-11-14-4-5-14/h3,6,9,14-15H,4-5,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPCPRSKPIADGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(C2)OCC3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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